Potassium tetracyanopalladate(II) xhydrate

Electrocatalysis Direct Alcohol Fuel Cells Palladium Oxide Films

Develop direct alcohol fuel cell anodes or chemoselective Pd catalysts? Chloride-based Pd salts often yield poor kinetics and poisoning susceptibility. This water-soluble K₂[Pd(CN)₄]·xH₂O provides the stabilized tetracyanopalladate anion for: - PdO films with superior ethanol electrooxidation & poison resistance (Santos et al.) - Tunable coordination polymers with substrate-specific Suzuki/Heck activity (e.g., iodoarenes > bromoarenes) - Controlled electrodeposition of Pd/PdO films (electronics, sensors) In stock. Technical data sheet available.

Molecular Formula C4H2K2N4OPd
Molecular Weight 306.70 g/mol
Cat. No. B12062547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium tetracyanopalladate(II) xhydrate
Molecular FormulaC4H2K2N4OPd
Molecular Weight306.70 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Pd+2]
InChIInChI=1S/4CN.2K.H2O.Pd/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2
InChIKeyGGNXDCRRYVGOSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Tetracyanopalladate(II) Hydrate


Potassium tetracyanopalladate(II) xhydrate (K₂[Pd(CN)₄]·xH₂O, CAS 14516-46-2) is a square-planar, water-soluble palladium(II) coordination complex characterized by a stable tetracyanopalladate anion [1]. Its consistent reactivity and well-defined crystalline structure [2] make it a valuable precursor for preparing palladium-based materials, including electrocatalysts [3], coordination polymers [4], and heterogeneous catalysts [5].

Precursor for Pd-based electrocatalysts and oxide films
Building block for coordination polymers and MOFs
Cyanide-ligand control of Pd(II) redox and solubility

Potassium Tetracyanopalladate(II) Hydrate: Irreplaceable


The cyanide ligand in potassium tetracyanopalladate(II) exerts a profound influence on palladium's electronic and coordination chemistry. The strong-field cyanide ligand stabilizes the Pd(II) oxidation state and creates a square-planar complex with distinct solubility, stability, and redox properties compared to halide-based alternatives like K₂PdCl₄ [1]. In electrodeposition, the cyanide bath yields Pd oxide films with enhanced alcohol electrooxidation kinetics versus those from chloride baths [2]. In catalysis, tetracyanopalladate-derived coordination polymers demonstrate that subtle changes in the secondary metal center lead to dramatic differences in Heck and Suzuki coupling efficacy [3]. These ligand-specific behaviors mean that substituting a tetracyanopalladate source with a tetrachloropalladate or other Pd(II) salt will not only alter but fundamentally change the performance characteristics of the final material or catalytic system.

Halide alternatives (e.g., K₂PdCl₄)
Different ligand field strength shifts electrodeposition kinetics and poisoning behaviour; direct substitution may alter film performance.
Other Pd(II) salts
Cyanide-specific coordination can influence catalytic selectivity in cross-coupling; substituting the [Pd(CN)₄]²⁻ building block may change polymer activity and substrate preference.

Potassium Tetracyanopalladate(II) Hydrate: Comparative Evidence


Alcohol Electrooxidation Kinetics

A palladium oxide (PdO) film deposited from a K₂Pd(CN)₄ alkaline bath demonstrates significantly faster kinetics for the electrooxidation of aliphatic alcohols compared to electrodes prepared via traditional methods. While this study does not provide a direct numerical comparison to a film derived from K₂PdCl₄, the work by Santos et al. establishes a clear performance baseline for the tetracyanopalladate-derived electrode. The pulsed electrodeposition from a 0.5 mM K₂Pd(CN)₄ solution produces an Au-Pd electrode with a molar current response that increases with alcohol chain length, and importantly, exhibits no apparent poisoning effects under pulsed chronoamperometric conditions [1]. This stands in contrast to the well-documented CO poisoning issues on Pd surfaces, a problem exacerbated by halide impurities [2].

Alcohol Electrooxidation Kinetics
Class-level inference
Reported higher kinetics and no apparent poisoning for PdO film from K₂Pd(CN)₄ bath vs. typical chloride-derived films.
Supports poisoning-resistance screening.
Pulsed electrodeposition from 0.5 mM K₂Pd(CN)₄ in NaOH; comparison is class-level.
Electrocatalysis Direct Alcohol Fuel Cells Palladium Oxide Films

Heck Coupling Selectivity of Polymer Catalysts

A direct head-to-head comparison within the same study reveals that the nickel-based tetracyanopalladate(II) coordination polymer [Ni(bishydeten)Pd(CN)₄] (complex 1) is a more effective catalyst for the Heck reaction than its copper-based analog [Cu(bishydeten)Pd(CN)₄] (complex 2) [1]. This demonstrates that the catalytic performance of tetracyanopalladate-based materials is not solely determined by the [Pd(CN)₄]²⁻ unit but is finely tuned by the secondary metal center within the extended structure. The study reports a clear difference in catalytic efficacy, with complex 2 being "less effective" than complex 1.

Heck Coupling Selectivity
Head-to-head
[Ni(bishydeten)Pd(CN)₄] more effective than its Cu-based analogue for Heck coupling.
Catalytic response tunable by secondary metal choice.
Coordination polymer comparison; qualitative efficiency reported.
Heck Reaction Coordination Polymers Cross-Coupling Catalysis

Suzuki Coupling Halogen Scope

The same tetracyanopalladate(II)-derived nickel polymer catalyst, [Ni(bishydeten)Pd(CN)₄] (complex 1), exhibits a clear substrate preference in the Suzuki coupling reaction [1]. The study reports that complex 1 is "more efficient for iodoarenes than bromoarenes." This specificity provides a quantifiable reactivity trend (I > Br) that can be exploited for chemoselective transformations where different halides are present. While the exact yields are not provided in the abstract, the statement of differential efficiency is a key differentiator for this catalyst class.

Suzuki Halogen Scope
Cross-study comparable
Iodoarene > bromoarene efficiency with [Ni(bishydeten)Pd(CN)₄] catalyst.
Supports halide-selectivity study design.
Reactivity trend reported in Suzuki coupling.
Suzuki-Miyaura Coupling Aryl Halide Selectivity Coordination Polymers

Crystal Structure and Hydrate Stability

The crystal structures of both anhydrous K₂[Pd(CN)₄] and its monohydrate, K₂[Pd(CN)₄]·H₂O, have been determined by single-crystal and powder X-ray diffraction [1]. The monohydrate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 433.03(2) pm, b = 782.90(3) pm, c = 1328.17(6) pm, and β = 93.60(3)°. The ability to reliably obtain and characterize the monohydrate form is essential for applications requiring precise stoichiometry and predictable solid-state behavior. This structural knowledge allows researchers to differentiate between hydration states, ensuring batch-to-batch consistency and reproducibility in material synthesis.

Hydrate Crystal Structure
Supporting evidence
Monoclinic P2₁/c, a=4.3303(2) Å, b=7.8290(3) Å, c=13.2817(6) Å, β=93.60(3)°.
Identity confirmation for batch consistency.
Single-crystal and powder XRD; anhydrous form also characterized.
Crystallography Material Stability X-ray Diffraction

Potassium Tetracyanopalladate(II) Hydrate: Application Scenarios


Poisoning-Resistant Fuel Cell Anodes

Researchers developing anodes for direct ethanol or other aliphatic alcohol fuel cells should prioritize this compound. The pulsed electrodeposition of PdO films from alkaline K₂Pd(CN)₄ baths produces electrodes with enhanced electrooxidation kinetics and a notable resistance to poisoning effects, as demonstrated by Santos et al. [1]. This addresses a critical failure mode in DAFCs, offering a pathway to more durable and efficient energy conversion devices.

Tunable Catalysts for Cross-Coupling

Chemists seeking to create heterogeneous or single-site palladium catalysts for Suzuki-Miyaura and Heck reactions should use this compound as the source of the [Pd(CN)₄]²⁻ building block. As shown by Şenocak et al., the resulting coordination polymers exhibit catalytic activities that are tunable based on the choice of secondary metal, with clear substrate preferences (e.g., iodoarenes > bromoarenes in Suzuki couplings) [2]. This provides a rational design platform for developing chemoselective catalysts.

Palladium Nanoparticle and Thin Film Deposition

This hydrate is an ideal precursor for applications requiring the controlled deposition of palladium metal or palladium oxide films, such as in electronics, sensors, and heterogeneous catalysis . Its high solubility in aqueous cyanide baths and well-defined electrochemical behavior enable precise control over film morphology and thickness via electrodeposition [1], making it a superior choice over less soluble or less stable Pd salts.

Application
Selection Property
Validation Focus
Alcohol fuel cell anode research
Cyanide-ligand Pd precursor for electrodeposition
Poisoning behaviour under alcohol electrooxidation
Heterogeneous cross-coupling catalyst design
Tetracyanopalladate(II) building block
Secondary metal impact on coupling selectivity
Controlled Pd film / nanoparticle deposition
Aqueous cyanide-compatible Pd source
Film morphology and deposition control
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